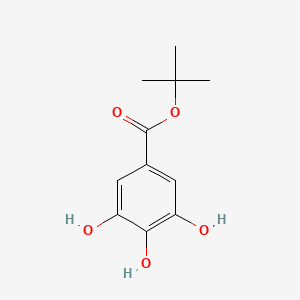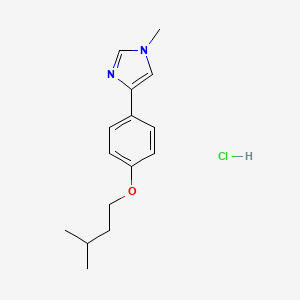
Cyclohexanamine, N-(1-cyclopropylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N-(1-cyclopropylethylidene)- is an organic compound with the molecular formula C11H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylethylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanamine, N-(1-cyclopropylethylidene)- can be synthesized through the reaction of cyclohexanamine with cyclopropylacetaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is then reduced to yield the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Cyclohexanamine, N-(1-cyclopropylethylidene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanamine, N-(1-cyclopropylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Regeneration of cyclohexanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanamine, N-(1-cyclopropylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, N-(1-cyclopropylethylidene)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylethylidene group can influence the compound’s binding affinity and specificity, making it a valuable tool in studying molecular pathways and interactions .
Comparación Con Compuestos Similares
Cyclohexanamine: A simpler amine without the cyclopropylethylidene substitution.
Cyclohexylamine: Another derivative of cyclohexanamine with different substituents.
Cyclopropylamine: Contains the cyclopropyl group but lacks the cyclohexane ring.
Uniqueness: Cyclohexanamine, N-(1-cyclopropylethylidene)- is unique due to the presence of both cyclohexane and cyclopropyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
39140-40-4 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-cyclopropylethanimine |
InChI |
InChI=1S/C11H19N/c1-9(10-7-8-10)12-11-5-3-2-4-6-11/h10-11H,2-8H2,1H3 |
Clave InChI |
XIWDESPDLQLBKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1CCCCC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


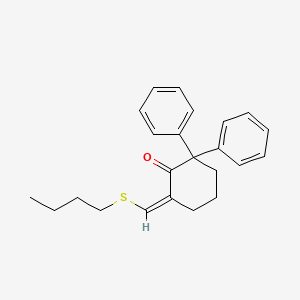
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
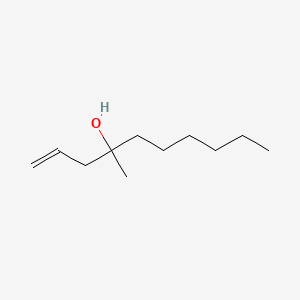
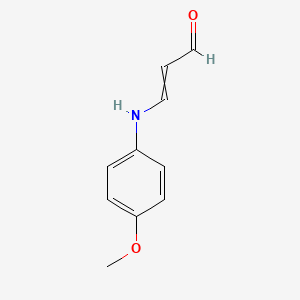

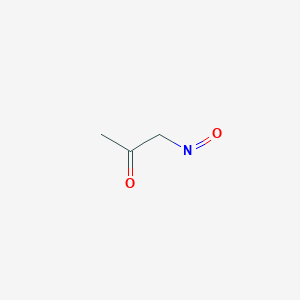

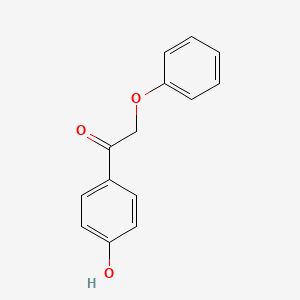
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
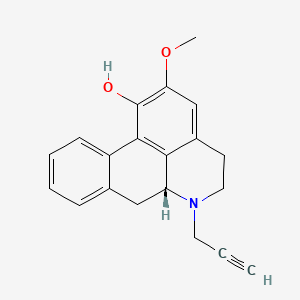
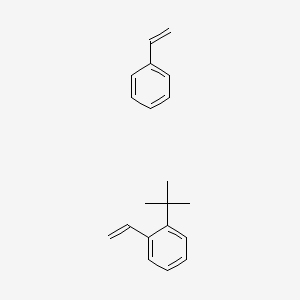
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
